molecular formula C11H15Cl3N2 B1457916 8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 1187931-90-3

8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Cat. No. B1457916
M. Wt: 281.6 g/mol
InChI Key: GETBLWDBQVPKAW-UHFFFAOYSA-N
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Description

“8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride” is a chemical compound with the CAS Number: 1187931-90-3 . It has a molecular weight of 281.61 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2.2ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,9,11,13-14H,3-4,6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular formula is C11H15Cl3N2 , and it has a molecular weight of 281.61 . The InChI code provides further details about its molecular structure .

Scientific Research Applications

Synthesis and Labeling

A key application of this compound in scientific research involves its synthesis for use as a cardioprotective agent. Marko et al. (1989) described the synthesis of a tritium-labeled version of this compound for potential use in exploring its pharmacokinetics and mechanism of action related to cardioprotection. The labeling process employed catalytic reductive dehalogenation, resulting in a product with a specific activity of 0.9 TBq.mmol−1 and a radiochemical purity of 96% (Marko et al., 1989).

Pharmacological Effects

Nagai et al. (1979) synthesized derivatives of 8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole and studied their effects on the central nervous system (CNS). These studies highlighted the influence of substituents on the compound's potency in CNS activities, with certain derivatives showing promising neuroleptic and thymoleptic-like biological activities (Nagai et al., 1979).

Structural Analysis

Rybakov et al. (2011) conducted an X-ray mapping to understand the crystal and molecular structures of this compound and its derivatives. Their work provides insight into the chemical and physical properties that could influence its pharmacological effects. The comprehensive analysis included the study of hydrogen bonds, which are crucial for the compound's interaction with biological molecules (Rybakov et al., 2011).

Cytotoxic Properties

Costache et al. (1998) explored the synthesis of derivatives and their cytotoxic properties, especially in tumor cell lines. This research sheds light on the compound's potential use in cancer therapy, with specific derivatives showing significant activity against DNA topoisomerases and cell proliferation (Costache et al., 1998).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.2ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,9,11,13-14H,3-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETBLWDBQVPKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC3=C2C=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 2
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 3
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 4
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 5
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 6
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

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